Cas no 1159976-55-2 ((2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile)
(2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(1-aza-2-(3-bromophenyl)vinyl)ethene-1,2-dicarbonitrile
- (2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile
- (2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile
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- MDL: MFCD00245272
- Inchi: 1S/C11H7BrN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7+
- InChI Key: XNWVKHOTLNWOOI-OITKXYCYSA-N
- SMILES: BrC1=CC=CC(/C=N/C(/C#N)=C(/C#N)\N)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 406
- XLogP3: 1.7
- Topological Polar Surface Area: 86
(2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161561-1 g |
2-Amino-1-(1-aza-2-(3-bromophenyl)vinyl)ethene-1,2-dicarbonitrile |
1159976-55-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161561-5 g |
2-Amino-1-(1-aza-2-(3-bromophenyl)vinyl)ethene-1,2-dicarbonitrile |
1159976-55-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161561-10 g |
2-Amino-1-(1-aza-2-(3-bromophenyl)vinyl)ethene-1,2-dicarbonitrile |
1159976-55-2 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-9097-1MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-9097-5MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-9097-10MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-9097-20MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-9097-50MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-9097-100MG |
(2Z)-2-amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile |
1159976-55-2 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| abcr | AB161561-1g |
2-Amino-1-(1-aza-2-(3-bromophenyl)vinyl)ethene-1,2-dicarbonitrile; . |
1159976-55-2 | 1g |
€211.30 | 2024-06-10 |
(2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile Suppliers
(2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on (2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile
Compound CAS No. 1159976-55-2: (2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile
The compound with CAS No. 1159976-55-2, known as (2Z)-2-Amino-3-[(E)-[(3-bromophenyl)methylidene]amino]but-2-enedinitrile, is a complex organic molecule with intriguing structural and functional properties. This compound belongs to the class of α,β-unsaturated nitriles, which are widely studied in organic chemistry due to their versatile reactivity and potential applications in drug discovery and materials science. The molecule's structure features a conjugated system, including an amino group, a bromophenyl substituent, and two nitrile groups, making it a valuable subject for both theoretical and experimental studies.
Recent advancements in computational chemistry have enabled researchers to delve deeper into the electronic properties of this compound. Using density functional theory (DFT), scientists have analyzed the molecular orbitals and reactivity patterns of (2Z)-2-Amino...dinitrile, revealing its potential as a precursor in the synthesis of bioactive molecules. The conjugated system within the molecule is particularly interesting, as it facilitates electron delocalization, enhancing its stability and reactivity under various reaction conditions.
One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of heterocyclic compounds. By leveraging its unique structure, chemists have successfully incorporated it into multi-component reactions, leading to the formation of novel ring systems with potential pharmacological activity. For instance, recent studies have demonstrated its utility in the construction of isoquinoline derivatives, which are known for their anti-inflammatory and anticancer properties.
In addition to its synthetic applications, (2Z)-2-Amino...dinitrile has also been explored for its photochemical properties. Researchers have investigated its ability to absorb UV light and undergo photoredox reactions, which could pave the way for its use in light-responsive materials or sensors. The presence of electron-withdrawing groups like nitriles further enhances its photochemical reactivity, making it a candidate for next-generation optoelectronic devices.
From a medicinal chemistry perspective, this compound has shown potential as a lead molecule in drug design. Its structural features, including the amino group and bromophenyl substituent, provide opportunities for bioisosteric replacements and pharmacophore modeling. Recent docking studies suggest that it could interact with key protein targets involved in neurodegenerative diseases, such as Alzheimer's disease, highlighting its potential therapeutic value.
The synthesis of (2Z)-2-Amino...dinitrile has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols that utilize catalytic systems or microwave-assisted synthesis. These advancements not only improve yield but also reduce reaction time, making the compound more accessible for large-scale applications.
In conclusion, (2Z)-2-Amino...dinitrile is a multifaceted compound with significant implications across various fields of chemistry. Its structural complexity and reactivity make it a valuable tool for researchers aiming to develop innovative materials and therapies. As ongoing studies continue to uncover new aspects of its chemistry, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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